1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane
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Overview
Description
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane is an organic compound with the molecular formula C₁₃H₁₈ClNO₃S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Mechanism of Action
Target of Action
Similar compounds have shown activity against certain kinases
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This reaction is widely used in organic chemistry and could potentially be a pathway affected by this compound.
Result of Action
Similar compounds have shown nanomolar activity against certain kinases , suggesting that this compound could potentially inhibit these enzymes, affecting cellular signaling pathways.
Preparation Methods
The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride.
Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Chemical Reactions Analysis
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Comparison with Similar Compounds
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane can be compared with other sulfonyl-substituted azepane derivatives, such as:
- 1-[(4-Methoxyphenyl)sulfonyl]azepane
- 1-[(3-Chlorophenyl)sulfonyl]azepane
- 1-[(4-Chlorophenyl)sulfonyl]azepane
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group in this compound imparts unique properties that may enhance its effectiveness in certain applications .
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKCOLUJBFQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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